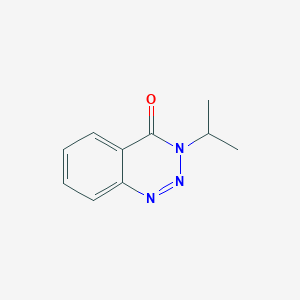

3-Isopropyl-1,2,3-benzotriazin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7(2)13-10(14)8-5-3-4-6-9(8)11-12-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSIMHXQKSAODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343411 | |

| Record name | 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10001-54-4 | |

| Record name | 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2,3 Benzotriazin 4 3h Ones

Established and Emerging Synthetic Pathways for the 1,2,3-Benzotriazinone Ring System

Classical Diazotization Approaches to 1,2,3-Benzotriazin-4(3H)-ones and Associated Challenges

The most traditional and widely recognized method for synthesizing the 1,2,3-benzotriazin-4(3H)-one core structure involves the diazotization of 2-aminobenzamides or related anthranilate derivatives. acs.orgacs.orgnih.gov This approach typically employs sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid, at low temperatures, often around 0°C. acs.org

Despite its long-standing use, this classical pathway presents significant challenges. nih.gov The reaction requires harsh acidic conditions, which can limit the scope of substrates with acid-sensitive functional groups. nih.govnih.gov Furthermore, the use of sodium nitrite is problematic as it can lead to the formation and release of toxic nitrogen oxides. nih.gov There is also a risk of producing nitrosamine (B1359907) impurities, which are considered potential carcinogens and are highly undesirable, particularly in the synthesis of pharmaceutical compounds. nih.gov These drawbacks have spurred research into milder and safer alternative synthetic routes. nih.gov

Photocatalytic Cyclization of Acyclic Aryl Triazine Precursors

A modern and innovative approach to synthesizing 1,2,3-benzotriazin-4(3H)-ones involves the photocatalytic cyclization of acyclic aryl triazine precursors. acs.orgnih.gov This method utilizes visible light, specifically violet light at a wavelength of 420 nm, to induce the cyclization reaction. nih.govorganic-chemistry.orgnih.gov A key advantage of this protocol is that it proceeds efficiently without the need for any external additives or traditional photocatalysts. organic-chemistry.orgnih.gov The reaction demonstrates a broad substrate scope, affording the desired benzotriazinone products in high chemical yields. acs.org This process is noted for its green credentials, offering a more environmentally friendly alternative to classical methods. nih.govorganic-chemistry.org

Continuous Flow Reactor Technology for Efficient Synthesis

The efficiency and scalability of the photocatalytic cyclization are significantly enhanced by the use of continuous flow reactor technology. acs.orgnih.govorganic-chemistry.org By employing a flow chemistry setup, such as a Vapourtec E-series reactor with a UV-150 photomodule, excellent yields of benzotriazin-4(3H)-ones can be achieved with a remarkably short residence time of just 10 minutes. nih.govorganic-chemistry.orgnih.gov This technology allows for precise control over reaction parameters, including light intensity and flow rate, ensuring process robustness. acs.orgorganic-chemistry.org The use of continuous flow processing is instrumental in making this photochemical method scalable, reliable, and user-friendly, which is a clear advantage over many traditional batch methods. nih.gov

Mechanistic Aspects of Photo-induced Cyclization, including Norrish Type II Variations

The underlying mechanism of this photo-induced cyclization is proposed to be a novel variation of the classical Norrish type II reaction. nih.govorganic-chemistry.orgnih.gov The process is believed to initiate with the breaking of an intramolecular hydrogen bond in the precursor molecule upon exposure to light, allowing a conformational change. nih.gov This is followed by photoexcitation of a carbonyl group within the molecule and intersystem crossing to a more stable triplet state. nih.gov

The key step is a nitrogen-centered nih.govacs.org-hydrogen shift, which is unprecedented in this context and distinguishes it as a unique variant of a Norrish Type II process. acs.orgnih.gov This hydrogen shift leads to concomitant fragmentation and the crucial formation of the N-N bond, ultimately resulting in the cyclized 1,2,3-benzotriazin-4(3H)-one product. nih.govorganic-chemistry.orgnih.gov This mechanism, particularly the demonstration of a Norrish-type process occurring across three contiguous nitrogen atoms, represents a significant mechanistic discovery. acs.org

Intramolecular Heterocyclization of 1-Azido-2-[isocyano(p-tosyl)methyl]benzenes

An efficient and novel methodology has been developed for the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] nih.govnih.govorganic-chemistry.orgtriazines through the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes. nih.govorganic-chemistry.orgbohrium.com This reaction proceeds under basic conditions and is notable for avoiding the harsh acidic conditions and toxic reagents associated with classical methods. nih.govorganic-chemistry.org

The synthesis begins with the preparation of the 1-azido-2-[isocyano(p-tosyl)methyl]benzene precursor from the corresponding 2-azidobenzaldehyde. acs.org The heterocyclization is then carried out in the presence of a base, followed by the insertion of an alcohol or a phenol, to yield the final product. nih.govacs.org This method demonstrates a broad scope and provides good to excellent yields. nih.govbohrium.com The reaction mechanism has been investigated using Density Functional Theory (DFT) calculations, which indicate the process involves α-deprotonation of the p-toluenesulfonylmethyl isocyanide (TosMIC) moiety, nucleophilic attack on the azide (B81097) group, cyclization, and subsequent elimination of the tosyl group. organic-chemistry.org

Oxidative Rearrangements of 3-Aminoindazoles for 1,2,3-Benzotriazine-4(3H)-one Formation

A novel oxidative rearrangement of 3-aminoindazoles provides an effective pathway to a variety of functionalized 1,2,3-benzotriazin-4(3H)-ones at ambient temperature. nih.govacs.org This represents the first reported example of an oxidative rearrangement of 3-aminoindazoles. acs.org The protocol is characterized by its mild, acid-free conditions and does not require an inert atmosphere. acs.orgorganic-chemistry.org

A key factor for the success of this transformation is the use of water as a cosolvent, which facilitates a halogen-induced ring expansion of the 3-aminoindazole substrate under oxidative conditions. acs.orgnih.govorganic-chemistry.org The reaction is typically carried out using a bromide source, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN). acs.orgorganic-chemistry.org Isotope labeling experiments have confirmed that the carbonyl oxygen in the final product originates from water. organic-chemistry.org This method tolerates a wide range of functional groups and has been successfully scaled up without a loss of efficacy. acs.org

Research Findings

Table 1: Scope of Oxidative Rearrangement of Substituted 3-Aminoindazoles acs.orgacs.org

| Substrate (3-Aminoindazole) | Yield of 1,2,3-Benzotriazin-4(3H)-one (%) | Conditions |

|---|---|---|

| Unsubstituted | 68 | DBDMH, CAN, CH₃CN/H₂O, Room Temperature, 16h |

| 5-Chloro | 65 | |

| 5-Bromo | 67 | |

| 5-Nitro | 55 |

Table 2: Photocatalytic Flow Synthesis of Benzotriazin-4(3H)-ones nih.gov

| Substrate (Acyclic Aryl Triazine Precursor) | Yield (%) | Conditions |

|---|---|---|

| N-H precursor | 92 | 420 nm light, 10 min residence time, Continuous Flow Reactor |

| N-Methyl precursor | 95 | |

| N-Ethyl precursor | 96 |

Palladium-Catalyzed Carbonylative Annulation Reactions of Triazenes

Palladium catalysis has been instrumental in developing novel routes to 1,2,3-benzotriazin-4(3H)-ones. One prominent method is the carbonylative annulation of 1-(2-halophenyl)-3-aryltriaz-1-enes. organic-chemistry.org In this process, a palladium(0) catalyst facilitates the insertion of carbon monoxide and subsequent ring closure to form the benzotriazinone ring system with high selectivity and excellent yields. organic-chemistry.org The reaction typically proceeds under an atmosphere of carbon monoxide. organic-chemistry.org

A related and powerful strategy is the palladium-catalyzed denitrogenative carbonylation of the pre-formed 1,2,3-benzotriazin-4(3H)-one ring. acs.org This transformation allows for the synthesis of other valuable structures, such as phthalimides and phthalic diamides, by reacting the benzotriazinone with carbon monoxide, which highlights the utility of benzotriazinones as synthetic intermediates. acs.org This method is noted for its broad substrate scope and good functional group tolerance, with nitrogen gas being the only byproduct. acs.org The versatility of palladium catalysis is further demonstrated in the denitrogenative coupling of benzotriazinones with isocyanides, which produces 3-(imino)isoindolin-1-ones through the formation of an azapalladacycle intermediate. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions

| Starting Material | Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(2-Iodophenyl)-3-aryltriaz-1-ene | CO (1 atm) | Pd(0) | 3-Arylbenzo-1,2,3-triazin-4(3H)-one | High | organic-chemistry.org |

| Aryl 1,2,3-benzotriazin-4(3H)-one | CO | Palladium catalyst | Phthalimide / Phthalic diamide | High | acs.org |

| 1,2,3-Benzotriazin-4(3H)-one | Isocyanide | Palladium catalyst | 3-(Imino)isoindolin-1-one | High | nih.gov |

| Benzotriazinone | Vinylene carbonate | Pd(OAc)₂ / Xantphos | Isoquinolinone | Good to excellent | rsc.org |

Cobalt-Catalyzed C-H Amidation and Subsequent Cyclization Strategies

High-valent cobalt catalysis has emerged as a powerful tool for C-H functionalization, enabling more direct and atom-economical synthetic routes. A notable application is the Cp*Co(III)-catalyzed C-H amidation of readily available benzamides. shu.ac.uk In this approach, the ortho-C-H bond of a benzamide (B126) is amidated using 1,4,2-dioxazol-5-ones as the amidating agent. shu.ac.uk

The resulting 2-amidobenzamide intermediate can be isolated or, more conveniently, subjected to in situ cyclization. shu.ac.uk The transformation into the final 1,2,3-benzotriazin-4(3H)-one product is achieved by treatment with tert-butyl nitrite under mild conditions. shu.ac.uk This sequential process can be performed in a one-pot manner, significantly streamlining the synthesis from simple benzamides. The reaction is applicable on a gram scale and requires a total reaction time of only five hours. shu.ac.uk Density Functional Theory (DFT) calculations have been employed to elucidate the mechanism of the key C-H amidation step. shu.ac.uk

Synthesis via Aryl Diazonium Intermediates for Diversified 1,2,3-Benzotriazinone Scaffolds

The use of aryl diazonium salts as key intermediates is a cornerstone of benzotriazinone synthesis. researchgate.net These reactive species can be generated in situ from anthranilamide precursors, followed by intramolecular cyclization to yield the desired heterocyclic core. nih.govacs.org

A significant advancement in this area is the development of a DNA-compatible synthetic methodology. nih.govacs.org This process begins with DNA-conjugated amines, which are coupled with anthranilic acid or isatoic anhydride (B1165640) building blocks to form diverse anthranilamides. nih.govacs.org Subsequent cyclization, triggered by tert-butyl nitrite, proceeds through a mild diazonium intermediate mechanism to form the 1,2,3-benzotriazin-4(3H)-one scaffold without degrading the DNA tag. nih.govacs.org This method is highly valuable for the synthesis of DNA-encoded chemical libraries (DELs) for high-throughput screening. nih.gov The broad substrate scope and high conversion rates make this a promising approach for decorating complex molecular libraries with this medicinally relevant heterocycle. nih.gov

One-Pot Synthetic Procedures for N-Substituted 1,2,3-Benzotriazin-4(3H)-one Derivatives

Efficiency in chemical synthesis is often enhanced by one-pot procedures that minimize intermediate purification steps, reduce waste, and save time. Several such methods have been developed for N-substituted 1,2,3-benzotriazin-4(3H)-ones.

One effective one-pot synthesis involves the diazotization and subsequent cyclization of 2-aminobenzamides. rsc.org This method utilizes a polymer-supported nitrite reagent and p-toluenesulfonic acid to generate a stable diazonium salt, which then cyclizes to the benzotriazinone. nih.govrsc.org The procedure is compatible with a wide array of functional groups on both the aromatic ring and the N-substituent. rsc.org The cobalt-catalyzed C-H amidation followed by cyclization, as described previously, also constitutes a facile one-pot procedure for preparing a range of substituted derivatives. shu.ac.uk Furthermore, a novel photochemical method using continuous flow technology allows for the synthesis of benzotriazinones from acyclic aryl triazine precursors in minutes, representing a highly efficient one-pot process. nih.govorganic-chemistry.org

Green Chemistry Principles in 1,2,3-Benzotriazin-4(3H)-one Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. rsc.orgnih.govmdpi.com

Utilization of Environmentally Benign Conditions and Reagents

A key focus of green synthesis is the replacement of harsh and toxic reagents with more environmentally friendly alternatives. mdpi.com The classical synthesis of benzotriazinones often employs sodium nitrite and strong acids, which poses environmental and safety problems. nih.gov Milder protocols have been developed, such as using a polymer-supported nitrite reagent, which simplifies handling and workup. nih.govrsc.org

One of the most significant green advancements is the use of visible light to drive the synthesis. A recently developed method utilizes the photocyclization of acyclic aryl triazine precursors upon exposure to violet light (420 nm). nih.govorganic-chemistry.orgacs.org This reaction proceeds rapidly in a continuous flow reactor, often achieving excellent yields at ambient temperature. nih.govorganic-chemistry.org This approach avoids the need for strong acids or other hazardous reagents and relies on light as a clean energy source. organic-chemistry.orgacs.org Another strategy involves the halogen-induced ring expansion of 3-aminoindazoles, where water can be used as a co-solvent to facilitate the reaction under oxidative conditions. organic-chemistry.org

Minimization of Additives and Catalysts

Reducing the number of auxiliary substances like catalysts and additives is a central tenet of green chemistry. The visible-light-driven synthesis of benzotriazinones in a continuous flow system is particularly noteworthy in this regard, as it proceeds efficiently with no additives or external photocatalysts required. nih.govorganic-chemistry.orgacs.org The reaction is believed to occur through a nitrogen-centered Norrish-type reaction, a mechanism that is inherently efficient. organic-chemistry.orgacs.org

Table 2: Comparison of Synthetic Methods based on Green Chemistry Principles

| Method | Conditions | Reagents/Catalysts | Solvents | Waste Profile | Reference |

|---|---|---|---|---|---|

| Classical Diazotization | Low temperature, strong acid | NaNO₂, HCl/H₂SO₄ | Water, Acid | Acidic, aqueous waste, NOx gases | nih.gov |

| Polymer-Supported Reagent | Mild acid | Polymer-supported nitrite, p-TsOH | Organic | Solid supported waste (potentially recyclable), reduced aqueous waste | nih.govrsc.org |

| Visible Light Photocyclization | Ambient temperature, 420 nm light | None | Organic | Minimal, mainly solvent | nih.govorganic-chemistry.orgacs.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one |

| 1,2,3-Benzotriazin-4(3H)-one |

| Carbon monoxide |

| Phthalimide |

| Phthalic diamide |

| 3-(Imino)isoindolin-1-one |

| Benzamide |

| 1,4,2-Dioxazol-5-one |

| 2-Amidobenzamide |

| tert-Butyl nitrite |

| Anthranilamide |

| Anthranilic acid |

| Isatoic anhydride |

| p-Toluenesulfonic acid |

| Sodium nitrite |

| 3-Aminoindazole |

| Isoquinolinone |

| Vinylene carbonate |

| Xantphos |

Reactivity and Mechanistic Investigations of 1,2,3 Benzotriazin 4 3h Ones

Denitrogenative Transformations and Nitrogen Extrusion Chemistry

A hallmark of 1,2,3-benzotriazin-4(3H)-one chemistry is its propensity to extrude molecular nitrogen (N₂), a thermodynamically favorable process that drives many of its reactions. researchgate.net This denitrogenation can be initiated through various means, leading to the formation of reactive intermediates that can be trapped by different coupling partners. The ring-opening process often involves the formation of ortho-amino arenediazonium species or related intermediates. nih.gov

Thermal Reactions: The thermolysis of 1,2,3-benzotriazin-4(3H)-ones leads to a range of products depending on the substitution pattern and reaction conditions. Unsubstituted 1,2,3-benzotriazin-4(3H)-one, upon heating, can form quinazolino[3,2-c] acs.orgrawdatalibrary.netacs.orgbenzotriazin-8-one. rsc.org For 3-aryl substituted benzotriazinones, thermal decomposition can yield 9-acridones or benzanilides, depending on the solvent. rsc.org Similarly, 3-alkenyl derivatives can rearrange upon heating to produce 3-substituted quinolin-4(1H)-ones. rsc.org In the case of 3-heteroaryl substituted benzotriazinones, thermolysis can result in fused heterocyclic systems like pyrido[2,1-b]quinazolin-11-one. rsc.org

Photochemical Reactions: Visible light serves as a mild and effective promoter for the denitrogenation of 1,2,3-benzotriazin-4(3H)-ones. These reactions often proceed through a radical anion intermediate following the extrusion of nitrogen. researchgate.net A notable application is the regioselective, visible-light-mediated denitrogenative insertion of alkenes to synthesize 3-substituted isoindolinones. acs.orgnih.gov This photocatalytic approach shows divergent reactivity compared to metal-catalyzed pathways. acs.orgnih.gov While some studies noted that N-alkyl-substituted benzotriazinones were unreactive under certain conditions, photocatalysis has proven effective for these substrates, including benzyl (B1604629) and phenethyl derivatives, albeit sometimes requiring longer reaction times. acs.org Metal-free, visible-light-induced denitrogenative annulation reactions with alkenes and alkynes have also been developed, proceeding via an electron donor–acceptor (EDA) complex. rsc.org Photolysis of 3-arylideneamino-1,2,3-benzotriazin-4-ones in methanol (B129727) offers a synthetic route to aldehyde o-(methoxycarbonyl)phenylhydrazones. rsc.org

Transition metals, particularly nickel and palladium, are potent catalysts for the denitrogenative functionalization of 1,2,3-benzotriazin-4(3H)-ones. researchgate.net These reactions typically involve the oxidative insertion of the metal into the N-N bond of the triazinone ring, leading to the formation of a metallacyclic intermediate and extrusion of N₂.

Nickel catalysis enables the cross-electrophile coupling of 1,2,3-benzotriazin-4(3H)-ones with various electrophiles. A significant development is the denitrogenative coupling with aryl bromides, which generates a diverse range of ortho-arylated benzamide (B126) derivatives. acs.orgrawdatalibrary.netacs.orgnih.gov This reaction is notable for its good functional group tolerance and for proceeding under reductive conditions with zinc powder, thereby avoiding the need for pre-formed organometallic reagents and strong bases. acs.orgscispace.com The scalability of this transformation has been demonstrated, highlighting its potential utility in synthetic chemistry. acs.org

Nickel(0) complexes also catalyze the denitrogenative annulation of benzotriazinones with 1,3-dienes and alkenes. nih.gov The reaction with 1,3-dienes yields 3,4-dihydroisoquinolin-1(2H)-ones, while alkenes produce 3-substituted 3,4-dihydroisoquinolin-1(2H)-ones. The mechanism involves the formation of a five-membered azanickelacycle intermediate after nitrogen extrusion. researchgate.netnih.gov

Table 1: Nickel-Catalyzed Denitrogenative Coupling of Benzotriazinones with Aryl Bromides acs.org

| Entry | Benzotriazinone Substituent (N-R) | Aryl Bromide | Yield (%) |

| 1 | Phenyl | 4-Bromotoluene | 91 |

| 2 | 4-Methoxyphenyl | 4-Bromobenzonitrile | 85 |

| 3 | Methyl | 1-Bromo-4-fluorobenzene | 72 |

| 4 | Isopropyl | 4-Bromotoluene | 88 |

| 5 | Benzyl | 3-Bromoanisole | 78 |

Palladium catalysts are highly effective in promoting denitrogenative reactions of benzotriazinones with unsaturated partners like alkynes and isocyanides. researchgate.net Palladium-catalyzed reaction with terminal alkynes can lead to different products based on the alkyne's nature. Aromatic terminal alkynes undergo a tandem alkynylation/cyclization to yield functionalized (Z)-3-benzylidene-isoindoline-1-ones, whereas aliphatic terminal alkynes result in an ortho-alkynylation of the benzamide core. acs.org These transformations are believed to proceed through a five-membered azapalladacyclic intermediate. acs.org Another palladium-catalyzed denitrogenative transannulation strategy uses terminal alkynes to access 3-substituted isocoumarin-1-imine frameworks with high regioselectivity. researchgate.net

Furthermore, palladium catalysts facilitate the incorporation of isocyanides after denitrogenation to give 3-(imino)isoindolin-1-ones in high yields. acs.orgnih.gov A novel palladium-catalyzed denitrogenation/vinylation has also been reported using vinylene carbonate as a C2 source to synthesize a variety of isoquinolinones. rsc.org

Table 2: Palladium-Catalyzed Denitrogenative Reactions of Benzotriazinones

| Coupling Partner | Catalyst System | Product Type | Reference |

| Aromatic Alkyne | Pd(OAc)₂ / CuI | (Z)-3-Benzylidene-isoindoline-1-one | acs.org |

| Aliphatic Alkyne | Pd(OAc)₂ / CuI | ortho-Alkynylated Benzamide | acs.org |

| Terminal Alkyne | Pd(OAc)₂ / XantPhos | 3-Substituted Isocoumarin-1-imine | researchgate.net |

| Isocyanide | Pd₂(dba)₃ / dppf | 3-(Imino)isoindolin-1-one | acs.orgnih.gov |

| Vinylene Carbonate | Pd(OAc)₂ / PPh₃ | Isoquinolinone | rsc.org |

While metal catalysts are prominent, several metal-free methods for denitrogenation have been established. As mentioned, visible-light-induced reactions can be performed without a metal photocatalyst, relying on the formation of an EDA complex between the benzotriazinone and an amine base. rsc.org

Acid-mediated pathways offer a straightforward, metal-free approach to the ortho-functionalization of benzamides via denitrogenation. An efficient method utilizes trifluoroacetic acid (TFA) to promote the ortho-hydroxylation of 1,2,3-benzotriazin-4(3H)-ones. nih.gov This reaction is rapid, tolerates a wide range of functional groups, and is believed to proceed through the formation of a benzene (B151609) diazonium intermediate which is then trapped by water. researchgate.netnih.gov This method has been applied to the synthesis of the antimicrobial drug Riparin C. nih.gov

Transition Metal-Catalyzed Denitrogenative Reactions

Annulation and Ring Transformation Reactions of the Benzotriazinone Core

The denitrogenative reactivity of the benzotriazinone core is frequently harnessed in annulation reactions to construct more complex heterocyclic systems. researchgate.net These reactions involve the cleavage of the triazinone ring followed by the formation of a new ring incorporating a coupling partner. Examples include the previously discussed nickel-catalyzed annulations with alkenes and dienes nih.gov and palladium-catalyzed annulations with alkynes and isocyanides. acs.orgacs.org

Beyond annulation, the benzotriazinone core can undergo significant ring transformations, particularly under thermal conditions. The thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones can lead to a rearrangement to form 9-acridones. rsc.org Similarly, 3-alkenyl derivatives can thermally rearrange into 3-substituted quinolin-4(1H)-ones. rsc.org The thermal decomposition of 3-arylideneamino- and 3-imidoyl-1,2,3-benzotriazin-4-ones results in 2-arylquinazolin-4-ones and 1,2-diaryl-1,4-dihydroquinazolin-4-ones, respectively, demonstrating a complete transformation of the original triazinone ring system. rsc.org

Formation of Fused Heterocyclic Systems

The denitrogenative transformation of 1,2,3-benzotriazin-4(3H)-ones is a powerful strategy for synthesizing fused heterocyclic systems. researchgate.net These reactions typically proceed with the extrusion of molecular nitrogen, a thermodynamically favorable process, followed by the formation of new carbon-carbon or carbon-heteroatom bonds.

Notably, isoindolinones and isoquinolinones can be efficiently synthesized from 1,2,3-benzotriazin-4(3H)-ones. rsc.org Visible-light-mediated reactions with activated alkenes (such as acrylates, vinyl ketones, and acrylonitrile) yield isoindolinones, while reactions with terminal aromatic alkynes produce 3-substituted isoquinolinones. rsc.orgrsc.org This photocatalytic approach offers a regioselective route to 3-substituted isoindolinones, a structural motif present in numerous biologically active molecules. researchgate.netmdpi.com

The versatility of the benzotriazinone core extends to the formation of more complex polycyclic systems. For instance, the thermolysis of 1,2,3-benzotriazin-4(3H)-one itself can lead to the formation of quinazolino[3,2-c] rsc.orgrsc.orgnih.govbenzotriazin-8-one. rsc.org Furthermore, annulation reactions with specific reaction partners can yield diazepinone derivatives. rsc.org The thermal decomposition of 3-heteroaryl derivatives, such as 3-(α-pyridyl)- and 3-thiazol-2-yl-1,2,3-benzotriazin-4-one, results in the formation of pyrido[2,1-b]quinazolin-11-one and thiazolo[2,3-b]quinazolin-5-one, respectively. rsc.org

| Starting Material | Reagent/Condition | Fused Heterocyclic Product | Reference |

|---|---|---|---|

| 1,2,3-Benzotriazin-4(3H)-one | Activated Alkenes / Visible Light | Isoindolinone | rsc.org, researchgate.net |

| 1,2,3-Benzotriazin-4(3H)-one | Aromatic Terminal Alkynes / Visible Light | Isoquinolinone | rsc.org, rsc.org |

| 1,2,3-Benzotriazin-4(3H)-one | Thermolysis | Quinazolino[3,2-c] rsc.orgrsc.orgnih.govbenzotriazin-8-one | rsc.org |

| 3-(α-Pyridyl)-1,2,3-benzotriazin-4-one | Thermolysis | Pyrido[2,1-b]quinazolin-11-one | rsc.org |

| 3-Thiazol-2-yl-1,2,3-benzotriazin-4-one | Thermolysis | Thiazolo[2,3-b]quinazolin-5-one | rsc.org |

Ring Expansion and Contraction Methodologies

The transformation of the 1,2,3-benzotriazin-4(3H)-one ring system can lead to structurally distinct heterocyclic frameworks through reactions that constitute effective ring expansions and contractions. While not always following classical single-atom insertion or deletion pathways, these rearrangements provide access to different sized ring systems.

For example, the amination of certain triazin-3-ones can lead to ring-contracted products. The reaction of 1,2,4-triazine-3-ones with hydroxylamine-O-sulphonic acid results in the direct formation of imidazolin-2-ones, representing a contraction of the six-membered triazine ring to a five-membered imidazole (B134444) ring. nih.gov

Conversely, thermal decomposition of 3-substituted 1,2,3-benzotriazin-4(3H)-ones can lead to rearranged, larger aromatic systems. The thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones can produce 9-acridones, transforming the initial two-ring system into a three-ring framework. rsc.org This process involves significant bond reorganization following the initial loss of nitrogen. Similarly, thermal decomposition of 3-(prop-1-enyl) and 3-(β-styryl) derivatives yields 3-methyl- and 3-phenyl-quinolin-4(1H)-one, respectively, effectively converting the benzotriazinone into a quinolinone structure.

Reactions with Activated Alkenes and Alkynes

The reaction of 1,2,3-benzotriazin-4(3H)-ones, including the 3-isopropyl variant, with activated alkenes and alkynes is a well-established method for synthesizing isoindolinone and isoquinolinone scaffolds. rsc.org These denitrogenative annulation reactions are particularly efficient under visible light irradiation, often proceeding without the need for a metal or external photocatalyst. rsc.orgrsc.org

The reaction is compatible with a wide range of activated alkenes, including acrylates, vinyl ketones, acrylonitrile, and vinyl sulfones, consistently yielding 3-substituted isoindolinones in good to high yields. researchgate.netrsc.org The process demonstrates broad functional group tolerance for the N-substituent on the benzotriazinone ring. mdpi.comnih.gov In a similar fashion, the reaction with aromatic terminal alkynes under visible light conditions provides access to 3-substituted isoquinolinones. rsc.org The utility of this methodology has been highlighted by its application in the gram-scale synthesis of these heterocyclic products. rsc.org

| Benzotriazinone Substituent (N-3) | Alkene/Alkyne Partner | Condition | Product Type | Reference |

|---|---|---|---|---|

| Isopropyl | Activated Terminal Alkenes | Visible Light (Blue LED), DIPEA | 3-Substituted Isoindolinone | rsc.org, researchgate.net |

| Various Alkyl/Aryl | Aromatic Terminal Alkynes | Visible Light (Blue LED), DIPEA | 3-Substituted Isoquinolinone | rsc.org |

| Various Alkyl/Aryl | Acrylonitrile | Visible Light (Blue LED) | Isoindolinone derivative | rsc.org |

| Various Alkyl/Aryl | Vinyl Ketone | Visible Light (Blue LED) | Isoindolinone derivative | rsc.org |

| Various Alkyl/Aryl | Acrylates | Visible Light (Blue LED) | Isoindolinone derivative | rsc.org, rsc.org |

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms underlying the transformations of 1,2,3-benzotriazin-4(3H)-ones is crucial for optimizing reaction conditions and predicting product outcomes. Research has identified several key intermediates and pathways, particularly for photochemical and thermal reactions.

Pathways Involving Iminoketene Intermediates

The thermal or photolytic decomposition of 1,2,3-benzotriazin-4(3H)-ones often proceeds via the extrusion of a molecule of nitrogen. One plausible, though not definitively proven in all cases, pathway involves the formation of a highly reactive iminoketene intermediate. This intermediate can then undergo intramolecular cyclization to yield various heterocyclic products. For instance, the formation of quinazolinones from the thermal decomposition of 3-imidoyl-1,2,3-benzotriazin-4-ones could be rationalized through an iminoketene pathway. rsc.org Similarly, photolysis of certain benzotriazole (B28993) derivatives is known to proceed through diradical intermediates which can lead to rearranged products, and the possibility of subsequent rearrangement to or from an iminoketene-like structure is considered in these complex transformations. mdpi.com

Nitrogen-Centered Radical Intermediates and Hydrogen Atom Shift Mechanisms

In visible-light-mediated reactions, mechanistic studies have provided strong evidence for the involvement of nitrogen-centered radical intermediates. A notable example is the photocatalytic synthesis of 3-substituted isoindolinones, where the reaction is believed to proceed via photocatalytic denitrogenation followed by a distinctive nitrogen-mediated hydrogen atom shift. researchgate.netmdpi.comnih.gov This mechanism explains the observed regioselectivity, which is divergent from that seen in metal-catalyzed reactions. researchgate.netmdpi.com

Another proposed mechanism involves a process analogous to a Norrish type II reaction. In the synthesis of benzotriazin-4(3H)-ones from acyclic aryl triazine precursors under violet light, the key step is believed to be a nitrogen-centered researchgate.netrsc.org-hydrogen shift. organic-chemistry.orgnih.gov This photochemical cyclization proceeds via fragmentation and the formation of new N-N bonds without the need for external catalysts. nih.gov

Electron Donor-Acceptor (EDA) Complex Formation in Visible Light Reactions

A significant advancement in understanding the reactivity of 1,2,3-benzotriazin-4(3H)-ones has been the identification of Electron Donor-Acceptor (EDA) complexes as key intermediates in certain visible light-induced reactions. rsc.org The synthesis of isoindolinones and isoquinolinones via denitrogenative annulation can be achieved without any external metal or organic photocatalyst. rsc.orgrsc.org

In this mechanism, the 1,2,3-benzotriazin-4(3H)-one acts as the electron acceptor, while a tertiary amine, such as diisopropylethylamine (DIPEA), functions as the electron donor. rsc.org Upon irradiation with visible light (e.g., blue LEDs), the ground-state EDA complex is excited, facilitating an electron transfer that initiates the denitrogenation and subsequent annulation with an alkene or alkyne. rsc.org This EDA complex-mediated pathway represents a sustainable and mild approach for constructing complex heterocyclic molecules. rsc.org

Structure Reactivity Relationships in N Substituted 1,2,3 Benzotriazin 4 3h Ones

Influence of N-Substituents on Compound Stability and Reactivity

In the case of "3-Isopropyl-1,2,3-benzotriazin-4(3H)-one," the isopropyl group is an aliphatic, electron-donating substituent. Generally, N-alkyl substituted benzotriazinones exhibit different reactivity profiles compared to their N-aryl counterparts. For instance, in visible-light-mediated denitrogenative alkene insertions, N-alkyl-substituted benzotriazinones can present challenges. acs.org Specifically, the denitrogenation step for these compounds can be a rate-limiting factor, leading to lower product yields in certain photocatalytic reactions. acs.org This suggests that the stability of the N-N bond within the triazine ring is influenced by the electronic properties of the N-3 substituent.

Thermolysis of 1,2,3-benzotriazin-4(3H)-ones also demonstrates the influence of the N-substituent. While the unsubstituted 1,2,3-benzotriazin-4(3H)-one undergoes thermolysis to yield quinazolino[3,2-c] acs.orgresearchgate.netnih.govbenzotriazin-8-one, the reaction pathway is altered by the presence of a substituent at the N-3 position. rsc.org For example, 3-aryl derivatives undergo thermal decomposition and rearrangement to form 9-acridones. rsc.org This highlights the directing effect of the N-substituent in determining the ultimate fate of the molecule under thermal stress.

The stability of the benzotriazinone ring is also a factor in its utility as a building block in synthesis. These compounds can undergo denitrogenative annulation reactions, serving as precursors for other nitrogen-containing heterocycles. researchgate.net The ease with which the dinitrogen molecule is extruded is a key aspect of their reactivity, and this is modulated by the N-substituent.

Impact of Aromatic and Aliphatic Substitutions on Reaction Selectivity and Yields

The identity of the N-substituent, whether aromatic or aliphatic like the isopropyl group, has a profound impact on the selectivity and yields of reactions involving the 1,2,3-benzotriazin-4(3H)-one core. This is evident in various transformations, including photocatalytic and metal-catalyzed reactions.

In visible-light-mediated reactions, a divergence in reactivity is observed. For example, switching from nickel catalysis to photocatalysis in the reaction of 1,2,3-benzotriazin-4(3H)-ones with alkenes leads to different products. acs.orgnih.gov While nickel catalysis can yield C3-substituted 3,4-dihydroisoquinolin-1(2H)-ones, photocatalysis can lead to the exclusive formation of 3-substituted isoindolinones. acs.orgnih.gov The efficiency of these photocatalytic reactions shows a dependency on the N-substituent. Studies have shown that N-aryl substituted benzotriazinones often provide better results compared to those with N-alkyl groups. researchgate.net This difference in reactivity can be attributed to the aryl group's ability to better support the formation of necessary metal complexes or radical intermediates. researchgate.net

The following table summarizes the impact of N-substituents on the yield of isoindolinone synthesis via a photocatalytic reaction:

| N-Substituent | Product | Yield (%) |

| Phenyl | 2-phenyl-3-(phenoxymethyl)isoindolin-1-one | 85 |

| 4-Methoxyphenyl | 2-(4-methoxyphenyl)-3-(phenoxymethyl)isoindolin-1-one | 78 |

| 4-Chlorophenyl | 2-(4-chlorophenyl)-3-(phenoxymethyl)isoindolin-1-one | 81 |

| Methyl | 2-methyl-3-(phenoxymethyl)isoindolin-1-one | 45 |

| Isopropyl | 2-isopropyl-3-(phenoxymethyl)isoindolin-1-one | Low Yield |

Data synthesized from reported trends where N-alkyl substituents, particularly sterically hindered ones, result in lower yields. acs.org

This trend suggests that the bulkier isopropyl group may pose steric challenges, in addition to the electronic effects of an alkyl substituent, leading to lower reaction efficiency under these specific photocatalytic conditions.

Furthermore, in thermolysis reactions, the nature of the N-substituent dictates the product. 3-Aryl-1,2,3-benzotriazin-4(3H)-ones rearrange to 9-acridones, whereas 3-alkenyl derivatives can decompose to yield quinolin-4(1H)-ones. rsc.org This demonstrates that both aromatic and aliphatic substituents at the N-3 position can direct the reaction towards specific structural outcomes.

Steric and Electronic Effects Governing Reaction Pathways and Product Distribution

The steric and electronic properties of the N-substituent are fundamental in governing the reaction pathways and the distribution of products in reactions of 1,2,3-benzotriazin-4(3H)-ones. The isopropyl group in "this compound" exerts both a significant steric influence and a notable electronic effect.

Electronic Effects:

The isopropyl group is an electron-donating group through induction. This increases the electron density on the nitrogen atom to which it is attached and, by extension, can influence the electronic character of the entire heterocyclic system. In electrophilic aromatic substitution reactions, the nature of substituents on an aromatic ring dictates the reactivity and regioselectivity. nih.gov While the benzotriazinone is not a simple aromatic ring, the electronic effects of the N-substituent are similarly crucial. The increased electron density from the isopropyl group could enhance the nucleophilicity of the molecule at certain positions, potentially influencing its interaction with electrophiles or its behavior in metal-catalyzed coupling reactions.

Steric Effects:

The isopropyl group is sterically bulkier than a methyl or ethyl group. This steric hindrance can play a significant role in determining the regioselectivity of reactions. In electrophilic aromatic substitution, bulky groups can direct incoming electrophiles to less sterically hindered positions. youtube.com Similarly, in the reactions of "this compound," the size of the isopropyl group can influence the approach of reagents. For instance, in annulation reactions where the benzotriazinone reacts with other molecules to form larger ring systems, the steric bulk of the isopropyl group could favor the formation of one regioisomer over another.

The following table outlines the expected influence of the isopropyl group's steric and electronic effects on different reaction types:

| Reaction Type | Electronic Effect of Isopropyl Group (Electron-Donating) | Steric Effect of Isopropyl Group (Bulky) | Predicted Outcome |

| Electrophilic Attack on the Benzene (B151609) Ring | Activating, potentially directing ortho/para | Hinders ortho-substitution | Favors para-substitution |

| Nucleophilic Attack on the Carbonyl Carbon | Minimal direct effect | May hinder approach of bulky nucleophiles | Slower reaction with large nucleophiles |

| Metal-Catalyzed Annulation | May influence the stability of the metal complex | Can dictate regioselectivity of the annulation | Potentially high regioselectivity |

Ultimately, the specific reaction conditions will determine which effect, steric or electronic, is dominant in controlling the reaction pathway and product distribution for "this compound".

Computational and Theoretical Chemistry Studies of 1,2,3 Benzotriazin 4 3h One

Electronic Structure and Energetic Characterization

The electronic structure and energetic properties of the 1,2,3-benzotriazin-4(3H)-one core are central to its chemical behavior. Computational studies have focused on determining the most stable forms of the molecule and quantifying its electronic characteristics.

The 1,2,3-benzotriazin-4(3H)-one structure can exist in different tautomeric forms. Theoretical studies using Density Functional Theory (DFT) with the B3LYP hybrid functional and a 6-311++G(d,p) basis set have been conducted to determine the relative stabilities of these tautomers. nih.govacs.org The primary forms considered are the 1,2,3-benzotriazin-4(3H)-one, the 1,2,3-benzotriazin-4(1H)-one, and the enol tautomer, 1,2,3-benzotriazin-4-ol. nih.govacs.org

Calculations have consistently shown that the 1,2,3-benzotriazin-4(3H)-one tautomer, where the hydrogen atom is attached to the N-3 position, is the most energetically stable form. acs.org This finding is supported by experimental evidence from X-ray diffraction studies. acs.org The 1,2,3-benzotriazin-4(1H)-one tautomer is predicted to be significantly less stable, by approximately 50.0 kJ·mol⁻¹. acs.org The enol tautomer (1,2,3-benzotriazin-4-ol) is even less stable, by about 55.0 kJ·mol⁻¹, making it the least stable of the three, though it maintains the aromatic sextet in the carbocyclic ring. acs.org

| Tautomer | Relative Energy (kJ·mol⁻¹) | Stability Ranking |

| 1,2,3-Benzotriazin-4(3H)-one | 0.0 | Most Stable |

| 1,2,3-Benzotriazin-4(1H)-one | ~50.0 | Less Stable |

| 1,2,3-Benzotriazin-4-ol | ~55.0 | Least Stable |

This table presents the relative stabilities of the main tautomers of 1,2,3-benzotriazin-4-one as determined by DFT calculations. acs.org

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net

From these orbital energies, global chemical reactivity descriptors such as chemical hardness (η) can be calculated. researchgate.netepstem.net Chemical hardness measures the resistance of a molecule to change its electron configuration. researchgate.net Compounds with a smaller HOMO-LUMO energy gap are considered "softer" and more reactive. researchgate.net DFT studies on some bioactive 1,2,3-benzotriazin-4(3H)-one derivatives have shown that strong binding interactions with biological molecules are associated with lower chemical hardness values and smaller orbital energy gaps. researchgate.net This suggests that the electronic properties can be tuned by N-substitution to enhance biological activity. researchgate.net

Application of Quantum Chemical Calculations

Quantum chemical calculations are broadly applied to predict various properties of the 1,2,3-benzotriazin-4(3H)-one system. Geometries of the molecule and its tautomers can be fully optimized to predict bond lengths and angles with high accuracy. acs.org These calculations have been used to estimate the gas-phase enthalpy of formation, with results from the G3(MP2)//B3LYP composite method showing very good agreement with experimentally determined values. acs.orgacs.org

Furthermore, these computational methods are used to analyze the aromaticity of the fused ring system. Nucleus-Independent Chemical Shift (NICS) calculations, for instance, help in quantifying the aromatic character of both the benzenic and heterocyclic rings within the molecule. nih.govacs.org Theoretical calculations are also employed to predict spectroscopic data, such as NMR chemical shifts and infrared vibrational frequencies, which can be compared with experimental results to confirm molecular structures. epstem.net

Density Functional Theory (DFT) for Reaction Mechanism Elucidation and Transition State Analysis

DFT has proven to be an invaluable tool for elucidating the complex reaction mechanisms involving 1,2,3-benzotriazin-4(3H)-ones. researchgate.net These compounds are versatile precursors that undergo denitrogenative transformations to form a variety of other heterocyclic structures. researchgate.netresearchgate.net

DFT calculations have been instrumental in understanding:

Heterocyclization Reactions: In the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] nih.govacs.orgresearchgate.nettriazines, DFT was used to understand the mechanism of the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes. nih.gov

Palladium-Catalyzed Transannulation: The mechanism for the palladium-catalyzed reaction of 1,2,3-benzotriazin-4(3H)-ones with terminal alkynes is believed to proceed through a five-membered palladacycle intermediate, a pathway supported by DFT studies. researchgate.net

Photocatalytic Reactions: Computational studies have been performed to understand the divergent reactivity observed in reactions of 1,2,3-benzotriazin-4(3H)-ones. For example, DFT was used to investigate how switching from nickel catalysis to photocatalysis leads to a nitrogen-mediated hydrogen atom shift, resulting in the selective formation of 3-substituted isoindolinones instead of 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov

Norrish Type II Reactions: In a novel photochemical synthesis of benzotriazin-4(3H)-ones, the proposed mechanism involves a nitrogen-centered nih.govacs.org-H shift, akin to a Norrish type II reaction. DFT calculations can help to map the potential energy surface and characterize the biradical intermediates and transition states involved in this process. acs.org

By modeling the transition states and reaction intermediates, DFT allows researchers to rationalize product selectivity and develop new synthetic methodologies. nih.govrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's framework can be constructed. uobasrah.edu.iqresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For the isopropyl group, a characteristic septet is expected for the single methine proton (CH), coupled to the six equivalent methyl protons (CH₃), which appear as a doublet. The aromatic protons on the benzo portion of the molecule typically appear as a complex multiplet in the downfield region of the spectrum, reflecting their distinct electronic environments and spin-spin coupling interactions. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments. Key signals include those for the carbonyl carbon (C=O), the aromatic carbons, and the carbons of the isopropyl group. The carbonyl carbon is typically observed at a significant downfield shift due to its deshielded nature. The chemical shifts of the aromatic carbons provide insight into the electronic effects of the triazinone ring. researchgate.net The isopropyl group will show two distinct signals corresponding to the methine and methyl carbons. Combining 1D techniques like ¹H and ¹³C NMR with 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allows for the definitive assignment of all proton and carbon signals and confirms the connectivity between different parts of the molecule. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a 3-Substituted 1,2,3-Benzotriazin-4(3H)-one Scaffold

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | 7.20 - 8.20 (multiplet) | 120.0 - 145.0 |

| Isopropyl-CH | ~5.2 (septet) | ~50.0 |

| Isopropyl-CH₃ | ~1.6 (doublet) | ~20.0 |

| Carbonyl C=O | - | ~158.0 |

Note: These are approximate values and can vary based on the solvent and specific substitution pattern.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. csic.es By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within a few parts per million), HRMS provides an exact molecular formula, distinguishing it from other compounds with the same nominal mass. acs.org

The fragmentation pattern observed in the mass spectrum offers valuable structural information. nih.gov A primary fragmentation pathway for 1,2,3-benzotriazin-4-ones involves the loss of a stable dinitrogen molecule (N₂), leading to the formation of a characteristic fragment ion. For this compound, this would result in an ion corresponding to the loss of 28 Da. Subsequent fragmentation may involve the loss of the isopropyl group or cleavage of the aromatic ring. Tandem mass spectrometry (MS/MS) experiments can be employed to isolate and further fragment specific ions, allowing for a detailed elucidation of these fragmentation pathways and confirming the connectivity of the molecule. nih.gov

Table 2: Predicted HRMS Data and Key Fragments

| Species | Description | Calculated m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | C₁₀H₁₂N₃O⁺ |

| [M-N₂]⁺ | Fragment after loss of N₂ | C₁₀H₁₁NO⁺ |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

For this compound, a crystal structure would confirm the planarity of the benzotriazinone ring system and reveal the specific conformation of the isopropyl group relative to the ring. This information is crucial for understanding intermolecular interactions, such as packing forces and potential hydrogen bonding, in the solid state. While a specific crystal structure for the title compound is not publicly available, analysis of related benzotriazine structures provides insights into expected molecular geometry. researchgate.net

Complementary Spectroscopic Techniques for Comprehensive Characterization

In addition to NMR, MS, and X-ray crystallography, other spectroscopic methods provide further corroborating evidence for the structure of this compound.

Infrared (IR) Spectroscopy : This technique identifies the functional groups present in the molecule. The IR spectrum of this compound would show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic (isopropyl) groups, and C=C and C=N stretching vibrations within the heterocyclic and aromatic rings. uobasrah.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy : This method provides information about the electronic transitions within the molecule. The conjugated system of the benzotriazinone ring gives rise to characteristic absorption bands in the UV region. The position (λ_max) and intensity (molar absorptivity) of these bands are sensitive to the molecular structure and solvent. science-softcon.de

By combining the data from these diverse spectroscopic techniques, a complete and unambiguous picture of the chemical structure and electronic properties of this compound is achieved.

Non Biological Applications of 1,2,3 Benzotriazin 4 3h One Derivatives

Utility as Precursors and Reagents in Complex Organic Synthesis

Derivatives of 1,2,3-benzotriazin-4(3H)-one are recognized as stable and effective precursors for generating highly reactive intermediates, which are useful in complex organic synthesis. Their ability to undergo denitrogenative reactions (releasing N₂) upon thermal, photochemical, or metal-catalyzed activation makes them powerful reagents for forming new chemical bonds and molecular structures.

A primary application is in denitrogenative cross-coupling reactions . These reactions have emerged as an efficient method for preparing ortho-substituted benzamide (B126) derivatives. nih.gov Metal-catalyzed versions of these reactions are particularly effective for creating diverse molecular frameworks. nih.govnih.gov For instance, palladium-catalyzed denitrogenative Suzuki coupling of benzotriazinones with potassium (hetero)aryl trifluoroborates is a practical method for synthesizing 1,1'-bi(hetero)aryl-2-carboxamides. researchgate.net This protocol demonstrates good tolerance to various electronic factors and has been successfully applied in numerous examples with high yields. researchgate.net

Similarly, a palladium-catalyzed denitrogenative carbonylation process using carbon monoxide has been developed to afford phthalimides and phthalic diamides in a single step. acs.org This method is noted for its broad substrate scope and the production of nitrogen gas as the only byproduct. acs.org

Certain derivatives are designed to act as specialized reagents. A key example is 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) , a crystalline phosphate (B84403) reagent used to facilitate the formation of amide bonds in peptide synthesis. nih.gov DEPBT is notable for its remarkable ability to resist racemization during the coupling process, making it superior to many common phosphonium (B103445) and uronium-based coupling reagents. nih.gov

The table below summarizes selected synthetic applications of these derivatives.

Table 1: Selected Applications of 1,2,3-Benzotriazin-4(3H)-one Derivatives in Organic Synthesis| Reaction Type | Reagents/Catalysts | Product Class | Reference |

|---|---|---|---|

| Denitrogenative Suzuki Coupling | Palladium catalyst, Potassium (hetero)aryl trifluoroborates | 1,1'-Bi(hetero)aryl-2-carboxamides | researchgate.net |

| Denitrogenative Carbonylation | Palladium catalyst, Carbon monoxide (CO) | Phthalimides, Phthalic diamides | acs.org |

| Amide Bond Formation | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) | Peptides (Amides) | nih.gov |

Building Blocks for Diverse Heterocyclic Architectures

The 1,2,3-benzotriazin-4(3H)-one ring system is a valuable building block for the synthesis of a wide array of other heterocyclic structures. nih.govresearchgate.net Its utility stems from its capacity to serve as a precursor in denitrogenation annulation reactions, which provide an efficient, one-step route to more complex molecules. researchgate.net These transformations are often catalyzed by transition metals or induced by radiation. researchgate.net

The applications are extensive, leading to the formation of various nitrogen, oxygen, and sulfur-containing heterocycles (N-, O-, and S-heterocycles). researchgate.netresearchgate.net Specific examples of heterocycles synthesized from 1,2,3-benzotriazin-4(3H)-one include:

3H-1,4-Benzodiazepin-(1H,4H)-2,5-diones , which are formed through thermal condensation with α-amino acids. amerigoscientific.com

Quinazolino[3,2-c] nih.govacs.orgnih.govbenzotriazin-8-one , which is produced via thermolysis of the parent compound. amerigoscientific.com

Furthermore, acid-mediated denitrogenative heteroannulation reactions can yield structures like benzo[c] nih.govacs.orgdithiol-3-ones . nih.gov The versatility of benzotriazinones as synthons makes them a cornerstone for constructing diverse heterocyclic libraries for various chemical applications. nih.govresearchgate.net

Applications in Material Science

The unique chemical properties of 1,2,3-benzotriazin-4(3H)-one derivatives have led to their application in material science. nih.gov Heterocyclic compounds, in general, form the basis for many common industrial materials, including plastics. researchgate.net The 1,2,3-benzotriazin-4(3H)-one structure is considered a valuable component for preparing a range of useful products within this sector. researchgate.net Sulfonate esters, which can be synthesized from benzotriazinones, are themselves important functional groups with diverse applications in material science. nih.gov

Role in Imaging and Recording Materials

The 1,2,3-benzotriazin-4(3H)-one ring system has gained significant importance for its role in the development of imaging and recording materials. researchgate.net While specific details of the mechanisms and compounds are proprietary to industrial applications, reviews of the chemistry of these heterocycles consistently highlight their growing utility in this technological field. researchgate.net

Synthesis of Sulfonate Esters and Salicylamides

A notable non-biological application of 1,2,3-benzotriazin-4(3H)-ones is their use as starting materials for the efficient synthesis of sulfonate esters and salicylamides. nih.govacs.org A straightforward, metal-free protocol has been developed for the synthesis of salicylanilide (B1680751) aryl and alkyl sulfonates. nih.gov

This reaction involves a denitrogenative cross-coupling of 1,2,3-benzotriazin-4(3H)-ones with various organosulfonic acids. nih.gov The process is operationally simple, scalable, and demonstrates high tolerance for a broad range of functional groups, producing the desired sulfonate esters in good to high yields. nih.govacs.org

The proposed mechanism for this metal-free ortho-sulfonylation begins with the reversible ring-opening of the 1,2,3-benzotriazinone in the presence of a sulfonic acid. acs.org This generates a benzene (B151609) diazonium intermediate. acs.org A subsequent nucleophilic attack by the sulfonate ion on this intermediate leads to the formation of the ortho-sulfonylated benzamide (the salicylanilide sulfonate), with the extrusion of molecular nitrogen as the sole byproduct. acs.org

Furthermore, the resulting salicylanilide sulfonate products can be readily converted into synthetically useful salicylamides in high yields, demonstrating the utility of this methodology as a promising route to these valuable compounds. nih.govacs.org

The general reaction scheme is presented below:

Table 2: Synthesis of Salicylanilide Sulfonates and Salicylamides| Starting Materials | Reaction | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| 1,2,3-Benzotriazin-4(3H)-one, Organosulfonic Acid | Metal-free denitrogenative sulfonylation | Salicylanilide Sulfonate | — | nih.govacs.org |

| Salicylanilide Sulfonate | Hydrolysis (e.g., with methanolic NaOH) | — | Salicylamide | acs.org |

Environmental Fate and Degradation of Benzotriazinone Compounds

Degradation Pathways and Transformation Processes in Environmental Matrices

The degradation of benzotriazinone compounds in the environment proceeds through several key pathways, primarily microbial metabolism and photodegradation.

In soil and aquatic systems, microbial action is a significant driver of transformation. For the related compound Bentazon, the primary metabolic pathway involves the hydroxylation of the aromatic ring, leading to the formation of 6-hydroxybentazon and 8-hydroxybentazon. tainachem.comnih.govherts.ac.uk These hydroxylated metabolites are often unstable and can be further degraded. nih.gov Another identified degradation product in soil is anthranilic acid. tainachem.comresearchgate.net In aquatic sediment, studies on Bentazon have identified 2-amino-N-isopropyl benzamide (B126) as a major metabolite, along with anthranilic acid and N-isopropylsulfamoyl anthranilic acid in smaller quantities. byu.edu A significant portion of the parent compound and its initial metabolites can become incorporated into the soil organic matter as non-extractable, or bound, residues, with a substantial fraction being completely mineralized to carbon dioxide (CO2). nih.govusda.gov

Photodegradation, or breakdown by sunlight, is another crucial transformation process, particularly on plant and soil surfaces and in surface waters. nih.govorst.edu Studies on Bentazon have shown that it is readily broken down by sunlight in water, with a half-life of less than 24 hours. orst.edu In distilled water, Bentazon can be completely degraded after 16 hours of simulated sunlight irradiation, a process that can be accelerated by the presence of humic substances. tainachem.com For the broader class of benzotriazoles, photodegradation is also a key removal pathway. csic.es

| Transformation Product | Parent Compound | Environmental Matrix | Reference |

| 6-hydroxybentazon | Bentazon | Soil, Plants | tainachem.comherts.ac.uk |

| 8-hydroxybentazon | Bentazon | Soil, Plants | tainachem.comherts.ac.uk |

| Anthranilic acid | Bentazon | Soil, Aquatic Sediment | tainachem.comresearchgate.netbyu.edu |

| 2-amino-N-isopropyl benzamide | Bentazon | Aquatic Sediment | byu.edu |

| N-isopropylsulfamoyl anthranilic acid | Bentazon | Aquatic Sediment | byu.edu |

| Methylbentazon | Bentazon | Soil | usda.govacs.org |

Factors Influencing Environmental Persistence and Biodegradation Kinetics

The persistence of benzotriazinone compounds in the environment, often measured by their dissipation half-life (DT50), is influenced by a multitude of environmental and chemical factors.

Soil Properties and Microbial Activity: Bentazon generally exhibits low to moderate persistence in soil, with reported field half-lives ranging from 3 to 33 days. nih.govmda.state.mn.us The degradation is primarily driven by microbial activity. orst.eduepa.gov Factors that affect microbial populations and their metabolic activity, such as soil type, moisture, temperature, pH, and organic matter content, significantly impact degradation rates. mdpi.comresearchgate.net The degradation rate of Bentazon has been observed to decrease with increasing organic matter content. researchgate.net

History of Application and Tillage Practices: A crucial factor is the history of the compound's application in a specific soil. Soils with a history of Bentazon use show significantly faster degradation rates, with half-lives being 3 to 11 times shorter than in soils with no previous exposure. usda.govacs.org This suggests that previous exposure leads to the acclimation of microbial communities capable of degrading the compound. Tillage practices also play a role; some studies have found that no-tillage systems can lead to faster degradation compared to conventional tillage in soils with a long history of application. usda.govacs.org

Aquatic Conditions: In aquatic environments, agitation has been shown to be a key factor influencing more rapid degradation of Bentazon in sediment-water systems, while factors like photoperiod or the presence of oxygen (aerobic vs. anaerobic conditions) had less influence in some studies. byu.edu However, degradation in aquatic environments is generally dependent on photolysis. epa.gov

Chemical Properties: The inherent properties of the benzotriazinone compound, such as its water solubility and soil adsorption coefficient (Koc), influence its mobility and bioavailability for degradation. researchgate.net Bentazon does not bind strongly to soil particles and is highly soluble in water, which gives it a potential for mobility; however, its rapid degradation often mitigates significant leaching to groundwater. orst.edumda.state.mn.us

| Compound | Half-Life (DT50) | Environmental Condition | Reference |

| Bentazon | 7-33 days | Soil (general) | mda.state.mn.us |

| Bentazon | < 14 days | Soil | orst.edu |

| Bentazon | 4.6 - 49.5 days | Laboratory soil study; varies with tillage and application history | usda.govacs.org |

| Bentazon | 24 - 65 days | Lysimeter experiments | acs.org |

| Bentazon | 3 - 21 days | Field soils | nih.gov |

| Bentazon | < 24 hours | Water (with sunlight) | orst.edu |

| Bentazon | ~2.5 hours | Distilled water (simulated sunlight) | tainachem.com |

Methodologies for Assessing Environmental Behavior of Heterocyclic Aromatic Compounds

A variety of analytical and experimental methodologies are employed to assess the environmental behavior of heterocyclic aromatic compounds like benzotriazinones.

Laboratory Degradation Studies: The fate of these compounds is often investigated in controlled laboratory settings using soil and water/sediment systems. fao.org To trace the degradation pathways and quantify the distribution of the chemical, studies frequently use radiolabeled compounds, such as Carbon-14 (¹⁴C) labeled Bentazon. tainachem.comusda.gov This allows researchers to track the parent compound as it is transformed into various metabolites, mineralized to ¹⁴CO₂, or incorporated into non-extractable residues. usda.gov

Chromatography and Mass Spectrometry: The identification and quantification of the parent compound and its transformation products in environmental samples (soil, water, sediment) rely heavily on advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for separation. nih.gov These are often coupled with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) for sensitive and selective detection and structural elucidation of the molecules. nih.govjfda-online.com

Sample Preparation: Before instrumental analysis, samples from environmental matrices require a pre-treatment or extraction step to isolate and concentrate the target analytes. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov More recent methods, such as magnetic molecularly imprinted polymers (MMIPs), have been developed for highly selective extraction of heterocyclic aromatic amines from complex matrices. jfda-online.com

Field and Lysimeter Studies: To understand the behavior of these compounds under real-world conditions, laboratory findings are complemented by field studies and lysimeter experiments. nih.gov Lysimeters are large, contained blocks of soil that allow for the collection of leachate, providing valuable data on the potential for a compound to move through the soil profile and reach groundwater. nih.govacs.org

Future Research Perspectives and Emerging Directions

Exploration of Underexplored Reactivity Profiles of the Benzotriazinone System

The 1,2,3-benzotriazin-4(3H)-one core is a versatile building block, primarily utilized as an electrophilic partner in various coupling reactions. researchgate.netdoi.org Its reactivity is often unlocked through denitrogenative transformations, which can be promoted by transition metals, light, or thermal conditions, leading to the formation of valuable carbon-carbon and carbon-heteroatom bonds. researchgate.netdoi.org While significant progress has been made, the full spectrum of its chemical behavior remains an active area of investigation.

Future research is anticipated to move beyond established transformations to explore novel reactivity patterns. Key areas of interest include:

Metal-Catalyzed Annulations: Nickel- and palladium-catalyzed reactions have proven effective for constructing complex heterocyclic systems like phenanthridinones and phthalimides. acs.orgdntb.gov.ua Future work will likely target other transition metals to uncover unique catalytic cycles and product scopes.

Photochemical Reactions: The use of visible light to induce denitrogenation is a burgeoning field. researchgate.net Metal-free, visible-light-induced reactions, such as the synthesis of 3-substituted isoindolinones and isoquinolinones, highlight a sustainable approach to reactivity. doi.orgrsc.org Further exploration of photoredox catalysis could expand the range of accessible transformations, for instance, in phosphorylation and borylation reactions. researchgate.net

C-H Functionalization: Recent studies have demonstrated the nickel-catalyzed C-H functionalization of benzotriazinones with partners like cyclopropanols. doi.org Expanding the scope of C-H activation reactions represents a major frontier for creating molecular complexity efficiently.

Acid-Mediated Transformations: The use of acids to promote denitrogenative reactions, such as hydroxylation, opens a metal-free avenue for functionalization. researchgate.net Investigating the utility of various Brønsted and Lewis acids could lead to new synthetic methods for ortho-functionalized benzamides and other structures. acs.org

A summary of notable reactivity profiles is presented below.

| Reaction Type | Catalyst/Conditions | Product Scaffold | Reference |

| Denitrogenative Carbonylation | Palladium Catalyst, CO | Phthalimides, Phthalic Diamides | acs.org |

| Denitrogenative Annulation | Nickel Catalyst, Benzynes | Phenanthridinones | dntb.gov.ua |

| Denitrogenative Phosphorylation | Eosin Y, Visible Light | Aryl-phosphonates | researchgate.net |

| Denitrogenative Hydroxylation | Trifluoroacetic Acid | ortho-Hydroxylated Benzamides | researchgate.net |

| Denitrogenative Annulation | DIPEA, Visible Light | Isoindolinones, Isoquinolinones | rsc.org |

| C-H Functionalization | Nickel Catalyst, Cyclopropanols | β-(o-amido)aryl Ketones | doi.org |

Development of Novel and Highly Efficient Green Synthetic Methodologies

The traditional synthesis of the benzotriazinone core often relies on the diazotization of anthranilamides or their esters, a method that frequently involves harsh acidic conditions and the use of sodium nitrite (B80452) (NaNO₂). acs.orgnih.gov These classical methods present scalability and environmental concerns, prompting a shift towards greener alternatives.

Emerging research is focused on developing synthetic protocols that are milder, more efficient, and environmentally benign.

Photochemical Cyclization: A significant breakthrough is the synthesis of benzotriazin-4(3H)-ones via a photocyclization of acyclic aryl triazine precursors. nih.gov This method, utilizing violet light (420 nm) in a continuous flow system, requires no additives or photocatalysts and proceeds with excellent yield in minutes, showcasing a clear advantage in terms of green chemistry. acs.orgnih.gov

One-Pot Procedures: To improve efficiency and reduce waste, one-pot syntheses are highly desirable. nih.gov Methodologies that combine diazotization and subsequent coupling in a single vessel using more benign reagents, such as polymer-supported nitrites or tert-butylnitrite, are gaining traction. nih.govacs.org

Catalytic Annulation: Palladium-catalyzed annulation of 1,3-diaryltriazenes with carbon monoxide provides another route, avoiding traditional diazotization reagents. nih.gov

Visible-Light Induced Annulation: The development of methods that use visible light to form isoindolinones and isoquinolinones from benzotriazinones without metal catalysts, proceeding through an electron donor–acceptor (EDA) complex, represents a sustainable pathway for derivatization. rsc.org

The comparison of traditional versus emerging synthetic routes highlights the progress in the field.

| Method | Reagents | Key Advantages | Reference |

| Traditional | |||

| Diazotization | 2-Aminobenzamide, NaNO₂, Strong Acid | Well-established | nih.gov |

| Emerging (Green) | |||

| Photochemical Cyclization | Acyclic Aryl Triazine, Violet Light (420 nm) | Catalyst/additive-free, rapid, high yield, scalable | acs.orgnih.gov |

| Modified Diazotization | Polymer-supported Nitrite, p-TsOH | Milder conditions | nih.gov |

| One-Pot Synthesis | Methyl Anthranilate, NaNO₂, Amino Acid Ester | High efficiency, simple work-up | acs.orgnih.gov |

| Visible-Light Annulation | DIPEA, Visible Light | Metal-free, sustainable | rsc.org |

In-depth Mechanistic Insights into Complex Denitrogenative Transformations

A profound understanding of reaction mechanisms is crucial for optimizing existing methods and designing new transformations. The denitrogenation of the 1,2,3-benzotriazin-4(3H)-one system is a complex process that can proceed through several distinct pathways depending on the reaction conditions. Unlike some other triazoles, the benzotriazinone ring does not readily undergo ring-chain isomerization to form diazo intermediates. doi.org

Future research will likely employ a combination of experimental studies and computational analysis (like Density Functional Theory, DFT) to elucidate these intricate pathways.

Metal-Mediated Pathways: For nickel- and palladium-catalyzed reactions, the generation of reactive intermediates like nickelacycles is proposed. researchgate.netdoi.org Detailed mechanistic studies are needed to understand the oxidative addition, reductive elimination, and other elementary steps that govern catalyst turnover and product formation. For example, the Ni(0)-catalyzed reaction with cyclopropanols is thought to proceed via a nickelacycle intermediate, followed by β-carbon and β-hydride elimination steps. doi.org

Photo-Induced Mechanisms: Visible-light-mediated reactions offer rich mechanistic questions. Some transformations are initiated by the formation of a radical anion, while others proceed via the formation of an electron donor-acceptor (EDA) complex between the benzotriazinone and a base like DIPEA. doi.orgrsc.org Further investigation is required to understand the precise nature of the excited states and radical intermediates involved.

Photochemical Synthesis Mechanism: The novel photochemical synthesis of the benzotriazinone ring itself is believed to occur via an unprecedented nitrogen-centered researchgate.nettsijournals.com-hydrogen shift, a pathway analogous to the classic Norrish type II reaction. acs.orgnih.gov This discovery opens up new avenues for mechanistic exploration in photochemical heterocyclic synthesis.

Expanding the Scope of Non-Biological Application Domains

While the benzotriazinone scaffold is present in molecules with reported biological activities, its utility extends far beyond medicinal chemistry. acs.orgnih.gov The compound serves as a powerful and versatile synthetic building block for a wide array of valuable chemical structures.

The expansion into non-biological domains, particularly in materials science and specialized organic synthesis, represents a significant growth area.

Advanced Organic Synthesis: Benzotriazinones are precursors to a diverse range of N- and O-containing heterocycles, including phenanthridinones, isoquinolones, and isoindolinones. researchgate.netdoi.org A notable application is the derivative 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), which has been developed as a superior peptide coupling reagent that significantly resists racemization during amide bond formation. nih.gov

Materials Science: The ability to construct large, heteroatom-doped polycyclic aromatic systems from benzotriazinone precursors is an underexplored but promising avenue. acs.org Such structures are foundational to the development of organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The denitrogenative coupling strategy provides a unique entry point to novel functional materials.

Agrochemicals: The benzotriazinone structure is found in certain agrochemicals. acs.orgnih.gov Future synthetic methodologies could be applied to create new, more effective, or environmentally safer crop protection agents.

Q & A

Basic Questions